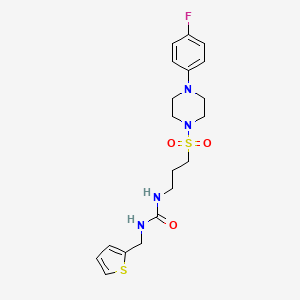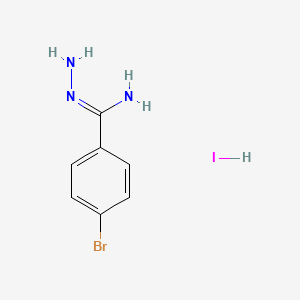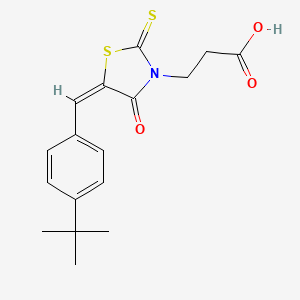
4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C7H3BrClF3 . It is also known as "Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-" .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring substituted with bromo, chloro, and trifluoroethyl groups .Physical And Chemical Properties Analysis
“4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene” is a solid at room temperature . It has a molecular weight of 273.48 .Applications De Recherche Scientifique
Reagent-Modulated Site Selectivities
One application of halogenated benzene derivatives, similar to 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene, is in reagent-modulated site selectivities for metalation processes. Studies demonstrate that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide in THF. This process allows for optional site selectivities, exploiting positional ambiguities to establish distinct reaction pathways based on the choice of reagent and conditions, illustrating the compound's utility in synthesizing regioselectively modified halogenated aromatic compounds (Mongin, Desponds, & Schlosser, 1996).
Radical Addition Reactions
The compound also finds use in radical addition reactions, where a study explored the solvent effect on bromine atom-transfer radical addition in aqueous media. It was discovered that ethyl bromoacetate and 1-octene treated with triethylborane in water at ambient temperature yielded ethyl 4-bromodecanoate in good yield. This research highlights the compound's role in facilitating bromine atom-transfer radical additions, especially in polar solvents, including 2,2,2-trifluoroethanol, showcasing its applicability in synthesis involving radical intermediates (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Ring Halogenations
Another application is observed in ring halogenation processes. The use of 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid for the ring halogenations of polyalkylbenzenes is an example. This methodology provides an approach to selectively halogenate aromatic compounds, generating mixed halogenated products with high yield, further exemplifying the versatility of halogenated benzene derivatives in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).
Organometallic Synthesis
Furthermore, compounds like 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene serve as starting materials in organometallic synthesis. A notable application is their use in the preparation of organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper compounds. These intermediates are foundational for a range of synthetically useful reactions, underscoring the compound's role in facilitating the synthesis of complex organometallic structures for further application in various chemical transformations (Porwisiak & Schlosser, 1996).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBOXQHMFCEJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
2080412-64-0 |
Source


|
| Record name | 4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2973878.png)
![ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate](/img/structure/B2973880.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2973882.png)
![1-[(Propan-2-yl)amino]propan-2-one hydrochloride](/img/structure/B2973883.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)


![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)